Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate

Catalog No.
S14539459
CAS No.
M.F
C14H27NO3
M. Wt
257.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-p...

Product Name

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate

IUPAC Name

tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethylpyrrolidine-1-carboxylate

Molecular Formula

C14H27NO3

Molecular Weight

257.37 g/mol

InChI

InChI=1S/C14H27NO3/c1-13(2,3)18-12(17)15-10-11(7-6-8-16)9-14(15,4)5/h11,16H,6-10H2,1-5H3/t11-/m0/s1

InChI Key

VTLNXGOQNWRXNK-NSHDSACASA-N

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)CCCO)C

Isomeric SMILES

CC1(C[C@@H](CN1C(=O)OC(C)(C)C)CCCO)C

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate is a chemical compound with the CAS number 2374127-60-1. This compound belongs to the class of pyrrolidine derivatives, which are five-membered nitrogen-containing heterocycles. The molecular formula for this compound is C14H27NO3C_{14}H_{27}NO_3, and it has a molar mass of approximately 257.37 g/mol. Its structure features a tert-butyl group, a hydroxypropyl chain, and two methyl groups at the 2-position of the pyrrolidine ring, contributing to its unique properties and reactivity.

Typical of carboxylates and pyrrolidines. Key reactions include:

  • Esterification: The carboxylate group can react with alcohols to form esters.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to the corresponding acid and alcohol.
  • Nucleophilic Substitution: The nitrogen atom in the pyrrolidine ring can act as a nucleophile in substitution reactions.

These reactions are fundamental in synthetic organic chemistry, allowing for the modification of the compound into various derivatives.

While specific biological activity data for tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate is limited, compounds with similar structures often exhibit significant biological properties. Pyrrolidine derivatives are known for their potential pharmacological activities, including:

  • Antimicrobial Properties: Many pyrrolidine compounds have shown effectiveness against various bacterial strains.
  • Neuroprotective Effects: Some derivatives may interact with neurotransmitter systems, potentially offering neuroprotective benefits.

Further studies would be necessary to elucidate the specific biological activities associated with this compound.

The synthesis of tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups: The hydroxypropyl group can be added via nucleophilic substitution or other functionalization methods.
  • Esterification: Finally, the carboxylic acid derivative can be converted to its tert-butyl ester form through reaction with tert-butanol in the presence of an acid catalyst.

These synthetic strategies are crucial for obtaining high yields and purity of the target compound.

Tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate has potential applications in various fields:

  • Pharmaceuticals: As a building block for drug development due to its structural features.
  • Chemical Research: Used in studies exploring new synthetic methodologies or biological assays.

The versatility of this compound makes it valuable in both academic research and industrial applications.

Interaction studies are essential to understand how tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate interacts with biological systems or other chemical entities. These studies may involve:

  • Binding Affinity Assessments: Determining how well the compound binds to specific receptors or enzymes.
  • Synergistic Effects: Investigating how this compound interacts with other drugs or compounds to enhance therapeutic effects.

Such studies provide insights into its potential use in drug formulations.

Several compounds share structural similarities with tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate. Here are some notable examples:

Compound NameCAS NumberKey Features
Tert-butyl 4-(3-hydroxy-2,2-dimethylpropyl)piperidine-1-carboxylate203662-03-7Contains a piperidine ring instead of pyrrolidine; potential differences in biological activity.
Tert-butyl (4S)-4-(3-(dimethoxyphosphoryl)-2-oxopropyl)phenyl)carbamate494224-44-1Features a phenolic structure; used in different biochemical applications.

Uniqueness

The uniqueness of tert-butyl (4S)-4-(3-hydroxypropyl)-2,2-dimethyl-pyrrolidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which may impart distinct properties compared to similar compounds. Understanding these differences is vital for tailoring its use in various applications.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

257.19909372 g/mol

Monoisotopic Mass

257.19909372 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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